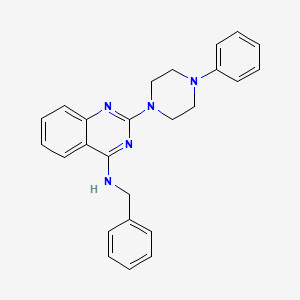
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine is a chemical compound with the molecular formula C25H25N5 and a molecular weight of 395.5 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine typically involves the condensation of quinazoline derivatives with benzyl and phenylpiperazine groups. One common method involves the reaction of 2-chloroquinazoline with N-benzyl-4-phenylpiperazine under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
化学反応の分析
Types of Reactions
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinazoline ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.
科学的研究の応用
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine has several applications in scientific research:
作用機序
The mechanism of action of N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of AChE or BChE, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . In anticancer research, it may inhibit cell proliferation by interfering with specific signaling pathways involved in cell growth and survival .
類似化合物との比較
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
Aryl(4-phenylpiperazin-1-yl)methanethione derivatives: Evaluated for their inhibitory activity against AChE and BChE.
Uniqueness
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine stands out due to its unique quinazoline core, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in synthetic chemistry and its potential therapeutic applications make it a valuable compound in scientific research .
生物活性
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The compound is characterized by a quinazoline backbone, which is known for its pharmacological versatility, and it has been studied for its potential therapeutic applications, particularly against infectious diseases and cancer.
Chemical Structure and Properties
The molecular formula of this compound is C23H26N4, with a molecular weight of approximately 394.49 g/mol. Its structure includes:
- Quinazoline core : This bicyclic structure contributes to the compound's ability to interact with various biological targets.
- Benzyl group : Enhances lipophilicity, potentially improving membrane permeability.
- Piperazine moiety : Known for its role in modulating neurotransmitter systems and influencing pharmacological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis . Studies have shown that derivatives of quinazoline can inhibit the growth of this pathogen, making them candidates for further development as anti-tuberculosis agents.
2. Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies have demonstrated its potential to inhibit cancer cell proliferation. For example, related quinazoline derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects . Additionally, some studies suggest that these compounds can induce cell cycle arrest and apoptosis in cancer cells .
3. Enzyme Inhibition
This compound has been investigated as an inhibitor of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These interactions may enhance cholinergic transmission, suggesting potential applications in neurodegenerative diseases like Alzheimer's.
The mechanism of action for this compound involves its binding to specific molecular targets:
- Enzyme Inhibition : The compound binds to the active sites of AChE and BChE, preventing the breakdown of acetylcholine, which could enhance neurotransmission.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other quinazoline derivatives. The following table summarizes some related compounds and their characteristics:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-benzylquinazolin-4-amine | Lacks piperazine; simpler structure | Moderate antimicrobial activity |
| N-benzyl-N'-(4-methylpiperazin-1-yl)urea | Urea derivative; different functional group | Limited anticancer activity |
| 7-Fluoro-N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-amines | Fluorinated; different piperidine substituent | Enhanced anticancer properties |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of quinazoline derivatives in various biological assays:
- Anti-tuberculosis Activity : A study demonstrated that specific quinazoline derivatives significantly inhibited the growth of Mycobacterium tuberculosis in vitro, warranting further investigation into their mechanism of action and potential as therapeutic agents.
- Anticancer Efficacy : In vivo studies showed that certain analogs could effectively reduce tumor growth in xenograft models without significant toxicity to the host organism, indicating a favorable therapeutic index .
- Neuroprotective Effects : The inhibition of AChE by N-benzyl derivatives suggests potential applications in treating cognitive disorders, as enhancing cholinergic signaling may improve memory and cognitive function.
特性
CAS番号 |
166039-49-2 |
|---|---|
分子式 |
C25H25N5 |
分子量 |
395.5 g/mol |
IUPAC名 |
N-benzyl-2-(4-phenylpiperazin-1-yl)quinazolin-4-amine |
InChI |
InChI=1S/C25H25N5/c1-3-9-20(10-4-1)19-26-24-22-13-7-8-14-23(22)27-25(28-24)30-17-15-29(16-18-30)21-11-5-2-6-12-21/h1-14H,15-19H2,(H,26,27,28) |
InChIキー |
RNYAMUCWYNJGMN-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=N3)NCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















